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Compound Name: LM10
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LM10 Microfluidizer: Technical Support Center
Welcome to the technical support center for the LM10 Microfluidizer. This guide is designed for

researchers, scientists, and drug development professionals to provide clear, actionable advice

for optimizing process pressure to achieve efficient and reproducible cell lysis.

Frequently Asked Questions (FAQs)
Q1: What is the basic principle of cell lysis in the LM10 Microfluidizer?

A1: The LM10 Microfluidizer utilizes a pneumatically driven intensifier pump to drive a cell

suspension at high, constant pressure through precisely engineered fixed-geometry

microchannels within its Interaction Chamber™.[1][2] This process creates extremely high

shear rates and impact forces that rupture the cell walls and membranes, releasing the

intracellular contents.[1][2] The consistent pressure ensures that the entire sample volume

experiences identical processing conditions, leading to uniform and reproducible results.[2][3]

Q2: What is the maximum operating pressure of the LM10?

A2: The LM10 Microfluidizer can operate at pressures up to 23,000 psi (1586 bar).[1][4] This

high-pressure capability allows for the effective lysis of a wide variety of cell types, including

those with tough cell walls.[5]

Q3: How does processing pressure affect my sample?
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A3: Processing pressure is a critical parameter in cell lysis.

Higher Pressure: Generally leads to higher lysis efficiency, especially for cells with resilient

walls like yeast and fungi.[6]

Excessive Pressure: Can generate excessive heat, potentially denaturing target proteins or

other sensitive biomolecules.[7][8] It may also make downstream processing, such as

filtration, more difficult due to extreme micronization of cellular debris.[8][9]

Lower Pressure: Is suitable for more delicate cells, like mammalian or insect cells, and helps

to preserve the integrity and activity of sensitive intracellular products.[5][10]

Q4: How many passes are typically required for effective cell lysis?

A4: The number of passes depends on the cell type and the processing pressure. For many

common applications, a high degree of lysis can be achieved in a single pass.

E. coli: Greater than 95% disruption is often achieved in a single pass at moderate pressures

(e.g., 18,000 psi).[5]

Yeast: These cells are more resilient and may require multiple passes (e.g., 4-5) at higher

pressures (up to 30,000 psi) to achieve >95% lysis.[6]

Algae: May require multiple passes (e.g., 1-3) at high pressure (e.g., 20,000 psi).[5] It is

crucial to optimize the number of passes for your specific application, as over-processing

can damage the target product.[8][11]

Recommended Starting Pressures
Optimizing the process pressure is key to maximizing the yield of viable intracellular products.

The ideal pressure is a balance between achieving high lysis efficiency and preserving the

functionality of the target molecule. The following table provides recommended starting

pressure ranges for various cell types.
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Cell Type
Recommended
Starting Pressure
(PSI)

Recommended
Starting Pressure
(Bar)

Key
Considerations

E. coli (Gram-negative

bacteria)
15,000 - 20,000 1034 - 1379

Typically lysed

efficiently in a single

pass.[5]

Gram-positive

bacteria
20,000 - 30,000 1379 - 2068

Tougher cell walls

require higher

pressure.[8]

Yeast (S. cerevisiae,

P. pastoris)
20,000 - 30,000 1379 - 2068

Very resilient; often

require multiple

passes.[5][6]

Algae 18,000 - 25,000 1241 - 1724

Pressure varies

significantly by

species; may require

multiple passes.[5]

Mammalian Cells 2,000 - 8,000 138 - 552

Relatively fragile;

require gentle

processing to avoid

organelle damage.

Insect Cells (e.g., Sf9) 4,000 - 10,000 276 - 689

Comparatively easy to

disrupt, often in a

single pass at

moderate pressure.[5]

Experimental Protocol: Optimizing Lysis Pressure
This protocol provides a systematic approach to determine the optimal pressure for lysing a

specific cell type while preserving the integrity of the target molecule.

Objective: To identify the lowest pressure that achieves the desired lysis efficiency without

compromising product yield or activity.

Materials:
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LM10 Microfluidizer

Cell slurry (resuspended in appropriate lysis buffer)

Ice bath for cooling coil[12]

Collection vessel (chilled)

Microscope with hemocytometer or automated cell counter

Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Reagents for activity assay specific to the target molecule

Methodology:

Preparation:

Thoroughly resuspend the cell pellet in a chilled lysis buffer. Ensure there are no clumps,

as this can cause blockages.[8] Avoid vigorous vortexing, which can introduce air and

cause the pump to choke.[8][11]

Prime the LM10 by flushing it first with deionized water and then with lysis buffer to

remove any storage solution (e.g., 70% isopropanol).[12]

Place the LM10's cooling coil in an ice-water bath and allow it to chill for 20-30 minutes

before processing.[12]

Pressure Titration:

Set the initial process pressure to the low end of the recommended range for your cell

type (see table above).

Process a small, defined volume of your cell slurry through the LM10, collecting the lysate

in a chilled vessel.

Take a small aliquot of the lysate for analysis.
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Increase the pressure in increments of 2,000-3,000 PSI.

Repeat the process, collecting a separate sample at each pressure point until you reach

the upper recommended pressure limit. For each pressure point, process a fresh aliquot of

the starting cell slurry.

Analysis of Lysis Efficiency:

For each collected sample, perform a direct and an indirect analysis of lysis.

Direct Method (Cell Counting): Use a microscope and hemocytometer to count the number

of intact cells remaining in the lysate compared to the starting slurry.

Indirect Method (Protein Release): Centrifuge the lysate to pellet cell debris. Measure the

total protein concentration in the supernatant using a standard protein assay. Increased

protein concentration indicates a higher degree of lysis.

Analysis of Product Integrity:

If the target molecule is an enzyme or protein with measurable activity, perform an activity

assay on the clarified lysate from each pressure point.

Compare the specific activity (activity per unit of total protein) at each pressure. A sharp

drop in specific activity can indicate that the processing conditions are denaturing the

target protein.

Determine Optimal Pressure:

Plot the lysis efficiency (e.g., % of cells lysed or total protein released) versus the process

pressure.

On a separate graph, plot the specific activity of your target molecule versus the process

pressure.

The optimal pressure is the point at which you achieve a high level of cell lysis before any

significant decrease in the specific activity of your target molecule is observed.
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Visualizing the Optimization Workflow
The following diagram illustrates the decision-making process for optimizing cell lysis pressure.

Start: Prepare Cell Slurry
in Lysis Buffer

Set Initial Low Pressure
(e.g., 10,000 PSI)

Process Sample (1 Pass)

Analyze Lysis Efficiency
(Protein Assay, Microscopy)

Lysis Efficiency
Acceptable?

 Evaluate 

Increase Pressure
(+2,000 PSI)

 No 

Analyze Product Activity
(e.g., Enzyme Assay)

 Yes 

Activity
Preserved?

End: Optimal Pressure Found
Document Parameters

 Yes 
Pressure Too High

Reduce Pressure or Passes

 No 
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Click to download full resolution via product page

Caption: Workflow for determining optimal lysis pressure.

Troubleshooting Guide
Problem: Low Lysis Efficiency

Potential Cause Recommended Solution

Process pressure is too low.
Gradually increase the operating pressure in

increments. Refer to the optimization protocol.

Cell concentration is too high.

Dilute the sample with more lysis buffer. Highly

concentrated slurries can be viscous and

difficult to process effectively.[8]

Incorrect Interaction Chamber.

Ensure you are using the appropriate Interaction

Chamber™ for cell lysis (e.g., a Z-type

chamber).

Resilient cell type.
For tough cells like yeast, increase the number

of passes through the LM10.[6]

Problem: Machine Stops or Loses Pressure During Run
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Potential Cause Recommended Solution

Clogging of the Interaction Chamber.

This can be caused by incompletely thawed cell

pellets or cell clumps.[8] Stop the machine,

reverse the flow through the chamber to attempt

to dislodge the plug, or remove and clean the

chamber according to the user manual.[13]

Air in the system.

Air can enter the system if the feed reservoir

runs dry or if the initial sample was excessively

mixed, entrapping air.[8][11] Stop the run, re-

prime the system with buffer until all air is

expelled, and restart.

Loose fittings.

The high pressure can cause fittings to loosen

over time. Check and tighten all fittings,

especially around the Interaction Chamber.[13]

Problem: Suspected Product Denaturation or Degradation

Potential Cause Recommended Solution

Excessive heat generation.

Ensure the cooling coil is fully submerged in a

constantly refreshed ice-water bath.[8][12]

Process the sample in shorter bursts if

necessary.

Process pressure is too high.

The intense shear forces are damaging the

target molecule.[7] Reduce the operating

pressure and/or the number of passes. Re-run

the optimization protocol.

Foaming.

Microfluidizer processors are designed to

minimize foaming.[5] If foaming is observed,

ensure proper sample preparation and consider

using an anti-foaming agent in the lysis buffer if

compatible with downstream applications.
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Troubleshooting Logic Diagram
This diagram provides a logical path to diagnose common issues encountered during cell lysis

with the LM10.

Start Troubleshooting

What is the primary issue?
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Caption: A logical guide for troubleshooting common LM10 issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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